molecular formula C13H10FNO2 B1392152 2-(2-Fluorobenzoyl)-6-methoxypyridine CAS No. 1187167-70-9

2-(2-Fluorobenzoyl)-6-methoxypyridine

Cat. No. B1392152
M. Wt: 231.22 g/mol
InChI Key: MTEAYXGTJOOIAK-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl chloride is a compound useful in organic synthesis . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Synthesis Analysis

A preparation method for o-fluorobenzoyl chloride involves the synthesis of o-fluorobenzyl trichloride by mixing o-fluorotoluene with triethanol, heating, adding azodiisobutyronitrile and beginning introduction of chlorine . The o-fluorobenzyl trichloride obtained is then heated under stirring with micro-negative pressure maintained, slowly adding a 0.5% aqueous zinc chloride solution drop by drop within 3 hours .


Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .


Chemical Reactions Analysis

2-Fluorobenzoyl chloride is sensitive to moisture and is incompatible with water, alcohol, bases (including amines) and with oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

2-Fluorobenzoyl chloride has a melting point of 4 °C (lit.), a boiling point of 90-92 °C/15 mmHg (lit.), and a density of 1.328 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.536 (lit.) .

Scientific Research Applications

1. Application as a Ni(II) Sensor in Micromolar Concentration Level and its Application in Live Cell Imaging

  • Summary of the Application : This compound has been used as a fluorescent probe for the selective detection of Ni(II) ions in mixed aqueous-organic solution . It has also been explored for in vitro monitoring of nickel ions inside living cells using L-929 cells (mouse fibroblast cells) under a confocal fluorescence microscope .
  • Methods of Application or Experimental Procedures : Through fluorescence titration at 488 nm, it was confirmed that the ligand showed remarkable emission by complexation between the ligand and Ni(II), while it appeared no emission in case of the competitive ions .
  • Results or Outcomes : The ligand exhibited no toxicity with precise cell permeability toward normal living cells using L929 cell lines in a bio-imaging experiment . The non-toxic behavior of the ligand and its ability to track the Ni(2+) in living cells suggest its possibility to use in biological system as a nickel sensor .

Safety And Hazards

This compound is a toxin, irritant, and lacrimator. It is also corrosive. When heated to decomposition it emits toxic fumes . It causes severe skin burns and eye damage .

properties

IUPAC Name

(2-fluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEAYXGTJOOIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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